5'-O-Tosylguanosine
Overview
Description
The compound 5'-O-Tosylguanosine is a complex organic molecule that features a purine base linked to a sugar moiety, which is further attached to a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5'-O-Tosylguanosine typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simpler organic molecules. Common reagents include formamide and cyanamide, which undergo cyclization and subsequent functional group modifications.
Attachment of the Sugar Moiety: The sugar moiety, often a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step usually involves the use of protecting groups to ensure selective reactions.
Sulfonation: The final step involves the introduction of the 4-methylbenzenesulfonate group. This is typically achieved through a sulfonation reaction using reagents like p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5'-O-Tosylguanosine: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the purine base can be reduced to form alcohols.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the sulfonate group.
Scientific Research Applications
5'-O-Tosylguanosine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid interactions and enzyme inhibition.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5'-O-Tosylguanosine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The pathways involved include the inhibition of polymerases and the activation of cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Thymidine: Another nucleoside with a different base but similar sugar moiety.
p-Toluenesulfonate Esters: Compounds with the same sulfonate group but different core structures.
Uniqueness
5'-O-Tosylguanosine: is unique due to its combination of a purine base, a sugar moiety, and a sulfonate group. This unique structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O7S/c1-8-2-4-9(5-3-8)30(26,27)28-6-10-12(23)13(24)16(29-10)22-7-19-11-14(22)20-17(18)21-15(11)25/h2-5,7,10,12-13,16,23-24H,6H2,1H3,(H3,18,20,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXIVLODWQEOCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289659 | |
Record name | 2-amino-9-{5-o-[(4-methylphenyl)sulfonyl]pentofuranosyl}-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39947-33-6 | |
Record name | NSC62628 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-9-{5-o-[(4-methylphenyl)sulfonyl]pentofuranosyl}-3,9-dihydro-6h-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate in nucleoside chemistry?
A1: [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate serves as a crucial synthetic intermediate in nucleoside chemistry. The research highlights its role as a precursor to various 5′-amino-5′-deoxyguanosine derivatives. [] These derivatives hold potential for modifying the chemical properties of guanosine analogs, making them valuable tools in biochemical and medicinal chemistry research.
Q2: How does the modification of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate with different amines impact the resulting guanosine analogs?
A2: The research demonstrates that direct aminolysis of [5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate with primary amines yields a series of 5′-amino-5′-deoxyguanosine derivatives with varying residues at the 5′-nitrogen position. [] This modification allows for the fine-tuning of the guanosine analogs' chemical properties. By introducing different –NHR residues, researchers can influence factors like solubility, reactivity, and binding affinity, potentially impacting their biological activity and applications.
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